

ent-Florfenicol-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: *ent-Florfenicol-d3*

Cat. No.: B12421759

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Technical Guide: ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum synthetic antibiotic primarily used in veterinary medicine. As a stable isotope-labeled internal standard, **ent-Florfenicol-d3** is a critical tool in analytical chemistry, particularly in pharmacokinetic and residue analysis studies utilizing mass spectrometry. Its use allows for precise quantification of Florfenicol in complex biological matrices by correcting for matrix effects and variations in sample processing and instrument response. This technical guide provides an in-depth overview of **ent-Florfenicol-d3**, including its chemical properties, its application in experimental protocols, and the mechanism of action of its non-deuterated counterpart, Florfenicol.

Core Data

The fundamental properties of **ent-Florfenicol-d3** are summarized below, providing essential information for its use as an analytical standard.

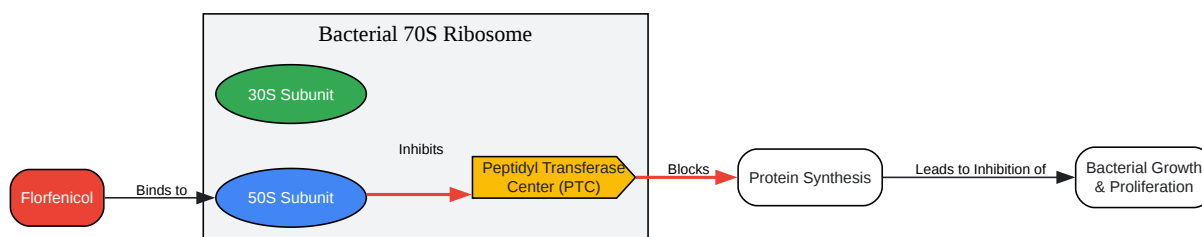
| Property | Value |
|-------------------|-----------------------------------------------------------------------------------|
| CAS Number | 1217619-10-7 |
| Molecular Formula | C ₁₂ H ₁₁ D ₃ Cl ₂ FNO ₄ S |
| Molecular Weight | 361.23 g/mol |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Florfenicol, the non-deuterated parent compound of **ent-Florfenicol-d3**, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.^{[1][2]} This process is crucial for bacterial growth and replication. The primary target of Florfenicol is the 50S ribosomal subunit.^{[1][2]}

The mechanism involves the following key steps:

- **Binding to the 50S Ribosomal Subunit:** Florfenicol specifically binds to the 50S subunit of the bacterial ribosome.^{[1][2]}
- **Inhibition of Peptidyl Transferase:** This binding action inhibits the peptidyl transferase enzyme.^{[1][2]}
- **Blockage of Peptide Bond Formation:** By inhibiting peptidyl transferase, Florfenicol blocks the formation of peptide bonds between amino acids.^[1]
- **Cessation of Protein Elongation:** The inability to form peptide bonds halts the elongation of the polypeptide chain, thereby arresting protein synthesis.^[1]
- **Bacteriostatic Effect:** The disruption of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.^[1]



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Florfenicol's mechanism of action on the bacterial ribosome.

Experimental Protocols: Use of ent-Florfenicol-d3 as an Internal Standard

ent-Florfenicol-d3 is primarily utilized as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Florfenicol and its metabolites in biological samples.^{[3][4][5]} The following protocol is a representative example based on a validated UHPLC-MS/MS method for the quantification of Florfenicol and Florfenicol amine in bull serum and seminal plasma.^{[3][4]}

1. Preparation of Standard Solutions^{[3][4]}

- Stock Solution (100 µg/mL): Accurately weigh 1 mg of **ent-Florfenicol-d3** pure powder and dissolve it in a 10 mL volumetric flask with methanol.
- Internal Standard Working Solution (2 µg/mL): Prepare by diluting the stock solution with acetonitrile. Protect the solution from light.

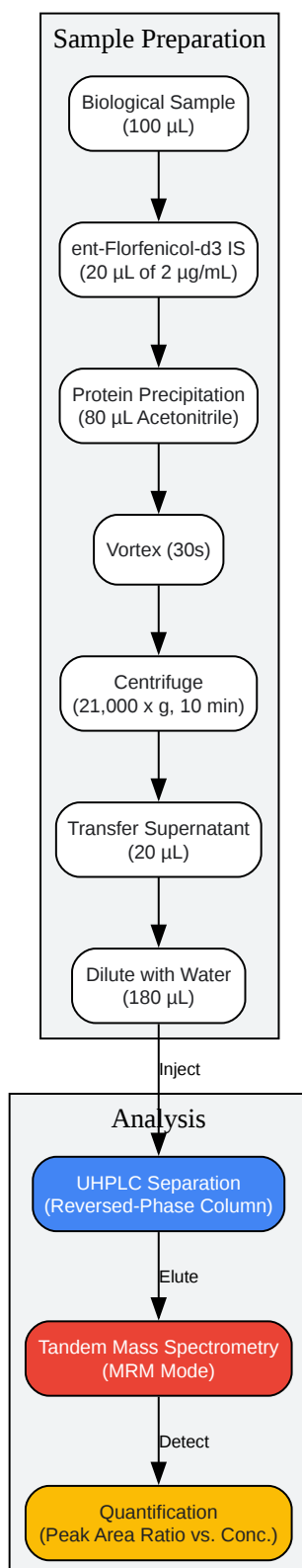
2. Sample Preparation^[4]

- Thaw biological samples (e.g., serum, plasma) at room temperature.
- In a 1.5 mL microtube, combine 100 µL of the sample with 20 µL of the **ent-Florfenicol-d3** internal standard working solution.

- Add 80 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 21,000 \times g for 10 minutes at 20°C.
- Transfer 20 μ L of the supernatant to an LC glass vial containing 180 μ L of ultra-pure water.

3. UHPLC-MS/MS Analysis^{[3][4]}

- **Chromatographic Separation:** Utilize a suitable reversed-phase column (e.g., BEH C18) for analyte separation.
- **Mass Spectrometry:** Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Florfenicol and **ent-Florfenicol-d3**.
- **Quantification:** Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards to generate a calibration curve. Use this curve to determine the concentration of Florfenicol in the unknown samples.



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Workflow for sample analysis using **ent-Florfenicol-d3** as an internal standard.

Quantitative Data: Pharmacokinetic Parameters of Florfenicol

The use of deuterated internal standards like **ent-Florfenicol-d3** is essential for obtaining accurate pharmacokinetic data. The following tables summarize key pharmacokinetic parameters of Florfenicol from studies in various animal species. While these studies may not have all used **ent-Florfenicol-d3** specifically, the data illustrates the typical quantitative results obtained in such research.

Table 1: Pharmacokinetic Parameters of Florfenicol after Intravenous Administration

| Species | Dose (mg/kg) | t _{1/2} (h) | Vd (L/kg) | Cl (L/h/kg) | Reference |
|---------|--------------|----------------------|-----------|--------------------|-----------|
| Dogs | 20 | 1.11 | 1.45 | 1.03 | [6] |
| Camels | 5 | 2.3 | 0.732 | 0.0037 (ml/min/kg) | [7] |

Table 2: Pharmacokinetic Parameters of Florfenicol after Oral Administration

| Species | Dose (mg/kg) | C _{max} (µg/mL) | T _{max} (h) | t _{1/2} (h) | Bioavailability (%) | Reference |
|---------------|--------------|--------------------------|----------------------|----------------------|---------------------|-----------|
| Dogs | 20 | 6.18 | 0.94 | 1.24 | 95.43 | [6] |
| Donkeys | 30 | 0.13 | 0.68 | 5.92 | - | [8] |
| Rainbow Trout | 15 | 0.273 (plasma) | 16 | 28.62 (intestine) | - | [9] |

Table 3: Pharmacokinetic Parameters of Florfenicol Amine (Metabolite) after Oral Administration of Florfenicol

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t _{1/2} (h) | Reference |
|---------|--------------|--------------|----------|----------------------|-----------|
| Donkeys | 30 | 0.08 | 0.72 | 15.95 | [8] |

Conclusion

ent-Florfenicol-d3 serves as an indispensable tool for researchers and scientists in the field of drug development and food safety. Its application as an internal standard ensures the accuracy and reliability of quantitative analytical methods for Florfenicol. Understanding its chemical properties, the mechanism of action of its parent compound, and the experimental protocols for its use are crucial for its effective implementation in research and regulatory settings. The data and methodologies presented in this guide provide a solid foundation for professionals working with this important analytical standard.

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